2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol
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Overview
Description
Scientific Research Applications
Antimicrobial Agent Synthesis
The compound 2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol is utilized in the synthesis of various substituted phenyl azetidines, which are then explored for their antimicrobial activities. These compounds, characterized by spectral analysis, demonstrate potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Asymmetric Synthesis
In asymmetric synthesis, this compound is involved in complex chemical reactions leading to the formation of specific stereocentres. For instance, treatments with mesyl chloride and displacement with amine nucleophiles have been utilized to explore 1,3 rearrangement via azetidinium cation intermediates, which is crucial in stereochemical control in organic synthesis (Blakemore, Chiva, & Thistlethwaite, 2011).
UV-Cured Films in Polymer Science
This compound finds applications in polymer science, particularly in the study of UV-cured films. Substituted α-aminoalcohols, including variations of this compound, have been shown to initiate polymerization under UV irradiation, which is significant in the development of new polymer materials (Arsu, Karasu, Balta, & Temel, 2009).
Biocatalyst in Pharmaceutical Production
It serves as an intermediate in the enzymatic resolution of amino alcohol derivatives through acylation processes. This has been particularly useful in the production of pharmaceuticals like (S)-dapoxetine, demonstrating its role in chiral synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).
Bioactive Secondary Metabolite Production
Fungal studies involving Aspergillus gorakhpurensis have indicated the production of bioactive secondary metabolites, including derivatives of this compound, showing strong inhibitory activity against bacteria and fungi, thus underscoring its potential in biotechnological applications (Busi, Peddikotla, Upadyayula, & Yenamandra, 2009).
Corrosion Inhibition in Material Science
In the field of material science, derivatives of this compound have been investigated for their corrosion inhibition properties on copper. These studies are essential in developing new materials with enhanced resistance to corrosion, which has broad industrial applications (Chira, Bucur, & Radu, 2021).
Asymmetric Synthesis in Organic Chemistry
Asymmetric synthesis of variants of this compound, such as (S)-3-amino-4-methoxy-butan-1-ol, has been reported. These syntheses involve catalytic processes and are fundamental in creating chiral molecules for pharmaceutical and chemical industries (Mattei, Moine, Püntener, & Schmid, 2011).
Safety and Hazards
Future Directions
Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Therefore, compounds like “2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol” may have potential applications in these areas.
properties
IUPAC Name |
2-amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-7(2)10(16)11(17)8-4-3-5-9(6-8)12(13,14)15/h3-7,10-11,17H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWVMAQKEIRPCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC(=CC=C1)C(F)(F)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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